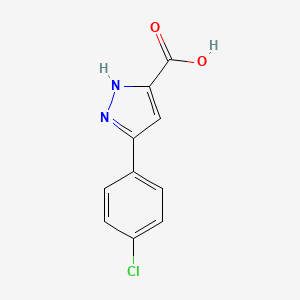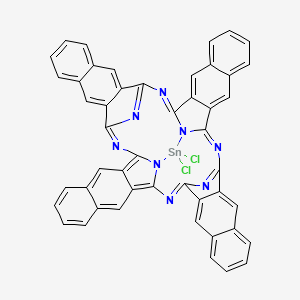
Tin(IV)-2,3-naphthalocyanine dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Application in Organic Photovoltaic Cells
Tin naphthalocyanine dichloride (SnNcCl2) has been identified as an effective electron donor material in organic photovoltaic cells (OPVs). Its narrow energy gap facilitates optical absorption beyond 1100 nm, contributing to improved infrared absorption and power conversion efficiency in OPVs. This property is intrinsic to SnNcCl2 due to its extended conjugation, making it a promising material for bulk heterojunction OPVs without sacrificing infrared absorption (Pandey et al., 2013).
2. Influence on Electronic Transitions
The optical properties of tin naphthalocyanine, especially in the infrared region, make it ideal for use in organic photodiodes and solar cells. Research using density functional theory (DFT) and time-dependent DFT has shown that axial and peripheral ligands significantly influence the absorption wavelength of tin naphthalocyanines, which can be tuned in the near-infrared region between 770 and 940 nm. This makes it versatile for applications requiring specific absorption properties (Jakubikova et al., 2011).
3. Optical and Electrical Characterization
SnNcCl2 has also been studied for its structural properties. Vacuum deposited SnNcCl2 thin films show grainy surface morphology and improved electrical conductivity upon heat treatment. These properties indicate potential applications in electronic and optoelectronic devices where structural and electrical characteristics are critical (Panicker et al., 2010).
4. Application in Thin Film Properties
Studies on tin(II) 2,3-naphthalocyanine (SnNPc) thin films reveal strategies for controlling crystallinity and orientation within the films. The ability to manipulate these properties is crucial for applications in near-infrared optoelectronics, as it affects the device performance, particularly in terms of photodetector device bandwidth and photosensitivity (Dalgleish et al., 2018).
5. High-Performance Organic Semiconductor
Phthalocyanato tin(IV) dichloride is noted for its high performance as an n-type organic semiconductor. Its air stability and high field-effect electron mobility make it a suitable material for organic thin-film transistor applications, highlighting its potential in advanced electronic devices (Song et al., 2008).
6. Photophysical and Electrochemical Characterization
The photophysical and electrochemical behavior of tin(IV) macrocyclic compounds has been extensively studied, revealing insights into their triplet state quantum yields and ring-based redox processes. This research is crucial for developing materials with specific electrochemical and photophysical properties for various applications (Khene et al., 2007).
Safety And Hazards
Tin(IV)-2,3-naphthalocyanine dichloride is a chemical compound and should be handled with care. It’s always recommended to follow the safety data sheet provided by the manufacturer. For example, Tin(IV) chloride causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer .
将来の方向性
Phthalocyanato tin(IV) dichloride, an axially dichlorinated MPc, is an air-stable high-performance n-type organic semiconductor with a field-effect electron mobility of up to 0.30 cm2 V−1 s−1. This high mobility together with good device stability and commercial availability make it a most suitable n-type material for future organic thin-film transistor applications .
特性
IUPAC Name |
54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.2ClH.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;;/h1-24H;2*1H;/q-2;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQMDUNOVOLBEK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24Cl2N8Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(IV) 2,3-naphthalocyanine dichloride | |
CAS RN |
26857-61-4 |
Source


|
| Record name | Tin(IV) 2,3-Naphthalocyanine Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)
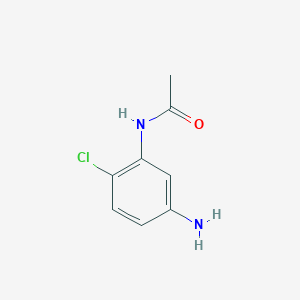
![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)
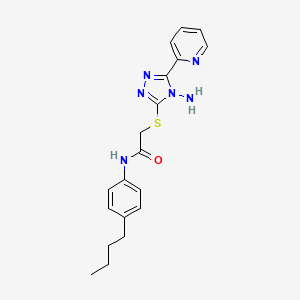
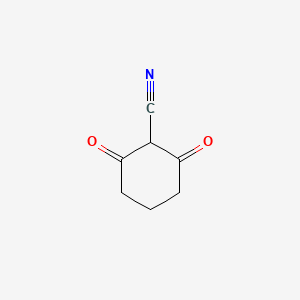
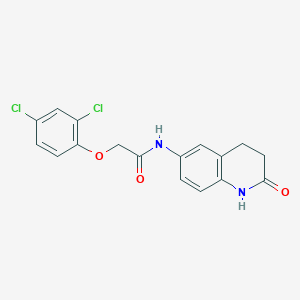
![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)
![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)
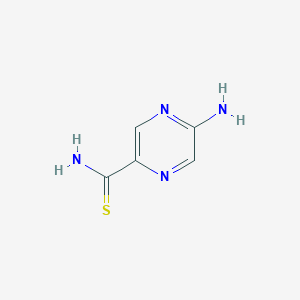
![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)
![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)
